molecular formula C13H17NO2S2 B2579578 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone CAS No. 1797617-35-6

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2579578
CAS No.: 1797617-35-6
M. Wt: 283.4
InChI Key: ZSOAJTVIAZSYCJ-UHFFFAOYSA-N
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Description

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic spiro compound featuring a unique combination of oxygen, sulfur, and nitrogen atoms in its spiro[4.5]decane core. The ethanone moiety is substituted with a thiophen-3-yl group, which contributes to its electronic and steric properties. These spiro compounds are typically synthesized via nucleophilic substitution or coupling reactions, as seen in related derivatives .

Properties

IUPAC Name

1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S2/c15-12(9-11-1-7-17-10-11)14-4-2-13(3-5-14)16-6-8-18-13/h1,7,10H,2-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOAJTVIAZSYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may employ continuous flow processes to scale up the synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The spirocyclic amine group in the azaspiro[4.5]decane moiety participates in nucleophilic substitutions. For example:

  • Amine Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to form tertiary amines .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in biphasic systems (ethyl acetate/water) .

Table 1: Representative Nucleophilic Substitution Conditions

Reaction TypeReagents/ConditionsOutcomeSource
Amine alkylationMethyl iodide, K₂CO₃, DMF, 50°CN-methylated spirocyclic product
AcylationAcetyl chloride, H₂O/EtOAc, 0°CAcetylated derivative

Oxidation Reactions

The thioether group in the 1-oxa-4-thia ring undergoes oxidation:

  • Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid yields sulfoxide derivatives.

  • Sulfone Formation : Prolonged exposure to H₂O₂ or stronger oxidants (e.g., mCPBA) converts the thioether to a sulfone.

Table 2: Oxidation Pathways

SubstrateOxidizing AgentProductYieldSource
Thioether moiety30% H₂O₂, AcOH, 25°CSulfoxide85%
Thioether moietymCPBA, DCM, 0°C → rtSulfone78%

Cycloaddition and Coupling Reactions

The thiophene ring participates in electrophilic aromatic substitution (EAS) and cross-coupling:

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the thiophene substituent .

  • EAS Reactions : Bromination or nitration occurs at the α-position of the thiophene ring under mild conditions (HNO₃/AcOH) .

Table 3: Thiophene Functionalization

ReactionConditionsProductApplicationSource
BrominationBr₂, FeBr₃, CHCl₃, 0°C5-Bromo-thiophene derivativeIntermediate for SPhos ligands
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl-thiophene hybridDrug discovery

Reductive Transformations

The ketone group undergoes selective reduction:

  • Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol .

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the thiophene ring to a tetrahydrothiophene under high pressure.

Table 4: Reduction Outcomes

SubstrateReducing AgentProductSelectivitySource
Ketone groupNaBH₄, MeOH, 0°CSecondary alcohol>90%
Thiophene ringH₂ (1 atm), Pd-C, EtOHTetrahydrothiophene65%

Spirocyclic Ring Modifications

The spiro[4.5]decane scaffold is amenable to ring-expansion or contraction:

  • Acid-Catalyzed Rearrangement : Treatment with HCl/MeOH triggers ring contraction to form azepane derivatives .

  • Base-Mediated Ring Opening : NaOH/EtOH cleaves the spirocyclic structure into linear diamines .

Biological Activity-Driven Reactions

In medicinal chemistry contexts, this compound serves as a precursor for SHP2 inhibitors and opioid receptor modulators:

  • Enzyme Inhibition : Functionalization at the thiophene position enhances binding to SHP2 phosphatase (IC₅₀ < 100 nM) .

  • Pharmacophore Optimization : Methylation of the spirocyclic amine improves blood-brain barrier penetration .

Key Research Findings

  • Synthetic Flexibility : Multi-step routes involving cyclization, oxidation, and coupling enable rapid diversification .

  • Stability : The spirocyclic core resists hydrolysis under physiological conditions (pH 7.4, 37°C) .

  • Therapeutic Potential : Derivatives show promise in oncology (SHP2 inhibition) and neurology (μ-opioid receptor agonism) .

For further details, consult primary literature on spirocyclic heterocycles .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to the spirocyclic framework, including derivatives of 1-oxa-4-thia-8-azaspiro[4.5]decanes. For instance, a series of novel derivatives exhibited potent activity against various cancer cell lines, including human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cells. Notably, some compounds demonstrated IC50 values as low as 0.08 µM, indicating strong cytotoxic effects against these cancer types .

CompoundCancer Cell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa0.15

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that include oxidative cyclization processes. The optimization of these synthetic routes is critical for enhancing yield and purity, which are essential for further biological evaluations . The ability to modify the structure allows researchers to explore various derivatives that may exhibit improved biological activities or reduced toxicity.

Understanding the mechanism of action of this compound is vital for its development as a therapeutic agent. Interaction studies with specific biological targets, such as enzymes or receptors involved in cancer progression, can provide insights into its potential effectiveness as an anticancer drug.

Case Studies

Several studies have documented the effectiveness of spirocyclic compounds similar to 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone in preclinical models:

  • Study on Anticancer Activity : A research article reported on a series of synthesized spirocyclic compounds that showed promising anticancer activity against multiple cell lines, emphasizing the importance of structural diversity in enhancing therapeutic efficacy .
  • Mechanistic Insights : Another study focused on the interaction between these compounds and specific cellular pathways involved in apoptosis and cell cycle regulation, providing a clearer understanding of their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone involves its interaction with specific molecular targets in biological systems. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Functional Groups
Target Compound 1-Oxa-4-thia-8-azaspiro[4.5]decane 2-(thiophen-3-yl)ethanone C₁₅H₁₇NO₂S₂* ~323.43* Spirocyclic O, S, N; thiophene
2-(2-Chloro-6-fluorophenyl)-analog 1-Oxa-4-thia-8-azaspiro[4.5]decane 2-(2-chloro-6-fluorophenyl)ethanone C₁₅H₁₇ClFNO₂S 329.82 Chloro, fluoro, aryl
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one 1-Thia-4-azaspiro[4.5]decane 4-(4-fluorophenyl), 8-methyl C₁₄H₁₅FNOS 280.34 Fluorophenyl, methyl
Compound 18 (Glycosylated derivative) 1-Thia-4-azaspiro[4.5]decane N-(5-D-glucopyranosyl-thiadiazolyl) C₂₃H₂₉FN₄O₅S₃ 556.69 Glycosyl, thiadiazole

*Estimated based on structural analogs.

Physicochemical Properties

  • Melting Points : Analogous spiro compounds exhibit melting points ranging from 125–126°C (e.g., compound 3 ) to 180–181°C (e.g., glycosylated compound 18 ). The target compound’s thiophene substituent may lower melting points compared to fluorophenyl analogs due to reduced crystallinity.
  • Spectroscopic Data : IR and NMR profiles of related compounds highlight characteristic peaks:
    • C=O Stretch : ~1677 cm⁻¹ (compound 3 ).
    • Thiophene Signals : Aromatic protons at δ ~7.16–7.61 ppm (compound 18 ).

Key Research Findings

Substituent Effects : Thiophene groups enhance π-π stacking interactions in biological systems, whereas fluorophenyl groups increase lipophilicity .

Glycosylation : Thioglycoside derivatives (e.g., compound 18) demonstrate enhanced aqueous solubility (e.g., IR OH stretches at 3483–3428 cm⁻¹ ), critical for pharmacokinetics.

Biological Activity

The compound 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound features a unique spirocyclic structure, which contributes to its conformational flexibility and interaction with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C13H17N1O2S2C_{13}H_{17}N_{1}O_{2}S_{2}. The presence of oxygen, sulfur, and nitrogen atoms within its structure suggests potential reactivity and biological interactions.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC13H17N1O2S2C_{13}H_{17}N_{1}O_{2}S_{2}
Spirocyclic FrameworkYes
Functional GroupsKetone, thiophene
Potential Biological TargetsEnzymes, receptors

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may function as an enzyme inhibitor or modulator, leading to various therapeutic effects, including anti-cancer properties. The unique structural features allow it to bind effectively to biological macromolecules, altering their activity.

Case Studies and Research Findings

Research on similar compounds has shown promising results in various therapeutic areas. Below are notable findings related to the biological activity of compounds with structural similarities:

1. Anti-Cancer Activity

A study focused on spirocyclic compounds demonstrated significant anti-cancer effects through the inhibition of specific signaling pathways involved in tumor progression. The compound's ability to modulate these pathways suggests potential as a therapeutic agent in oncology.

2. Anti-Tubercular Activity

Research on oxadiazole derivatives has indicated that compounds with similar heterocyclic structures exhibit anti-tubercular properties. For instance, compounds derived from oxadiazole have shown efficacy against Mycobacterium tuberculosis, highlighting the potential for further exploration in this area for the spirocyclic compound .

3. Enzyme Inhibition

Studies have identified several spirocyclic compounds as effective inhibitors of enzymes critical for various biological processes. The inhibition of these enzymes can lead to decreased proliferation of pathogenic organisms or cancer cells.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-CancerInhibition of tumor growth
Anti-TubercularEfficacy against M. tuberculosis
Enzyme InhibitionModulation of enzyme activity

Q & A

Basic: What synthetic methodologies are commonly used to prepare this spiro compound?

The synthesis involves multi-step reactions, including ring-closing strategies and multicomponent condensation. For example, reacting thiol-containing intermediates (e.g., 2-mercaptoacetic acid) with epoxides under basic conditions (NaOH) initiates spiro ring formation, followed by acid workup (NaHSO₄) to isolate intermediates . Multicomponent reactions using aldehydes and nitriles have also been effective, requiring precise stoichiometric ratios (1.2:1 molar ratios) and solvent optimization (ethanol or DMF) to balance reactivity and steric hindrance .

Basic: Which analytical techniques are essential for structural confirmation?

X-ray crystallography is definitive for resolving the triclinic crystal system (space group P1) and bond parameters (e.g., C–C bond lengths = 1.52–1.54 Å) . Complementary methods include:

  • ¹H/¹³C NMR : Assigns thiophene (δ 7.2–7.4 ppm) and carbonyl (δ 170–175 ppm) signals.
  • IR spectroscopy : Identifies C=O stretching (~1680 cm⁻¹) and S–O vibrations (~1040 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 342.50 for related spiro compounds) .

Advanced: How can contradictions between experimental and computational data be resolved?

Discrepancies between experimental IR/NMR and density functional theory (DFT) predictions often arise from solvent effects or anharmonic vibrations. Strategies include:

  • Re-running IR in solvents matching computational models (e.g., CCl₄) and applying scaling factors (0.96–0.98) to DFT frequencies .
  • Solid-state NMR or X-ray data (e.g., torsion angles ±0.5°) can validate conformational preferences .

Advanced: What strategies improve spiro ring formation yields?

  • Steric management : Bulky protecting groups (e.g., tert-butyl) on reactive sites reduce side reactions .
  • Temperature control : Extended stirring at 40–60°C enhances ring closure kinetics .
  • Solvent polarity : High-polarity solvents (DMF) improve solubility of intermediates .

Basic: What purification methods are effective post-synthesis?

  • Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals (>95%) .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (10:1 to 2:1) separates polar byproducts .

Advanced: How is compound stability evaluated under storage conditions?

  • Accelerated stability studies : HPLC-MS monitors degradation at 40°C/75% relative humidity for 4 weeks .
  • Light protection : Amber vials prevent UV-induced thiophene degradation .
  • Lyophilization : Reduces hygroscopicity for long-term storage .

Advanced: How can computational models predict reactivity for derivative synthesis?

  • DFT calculations : B3LYP/6-31G* models predict electrophilic sites (e.g., thiophene C3 position) for functionalization .
  • Molecular docking : Screens binding affinities against target proteins (e.g., enzymes with spiro-binding pockets) .

Basic: What safety protocols are recommended during synthesis?

  • Ventilation : Use fume hoods to handle volatile reagents (e.g., diethyl ether) .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats mitigate skin exposure risks .

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